

ONO-RS-347: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: ONO-RS-347

Cat. No.: B164810

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Abstract

ONO-RS-347 is a potent and selective antagonist of the cysteinyl leukotriene receptors, specifically targeting the receptors for leukotriene C4 (LTC4) and leukotriene D4 (LTD4). As such, it has been investigated for its potential therapeutic applications in conditions characterized by leukotriene-mediated inflammation, most notably allergic asthma. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **ONO-RS-347**, with a focus on the experimental methodologies used in its characterization.

Chemical Structure and Properties

ONO-RS-347, with the IUPAC name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide, is a complex organic molecule.^[1] Its structure integrates a benzodioxin core, a tetrazole ring, and a phenylbutoxy side chain, which are crucial for its antagonistic activity at the cysteinyl leukotriene receptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ONO-RS-347** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

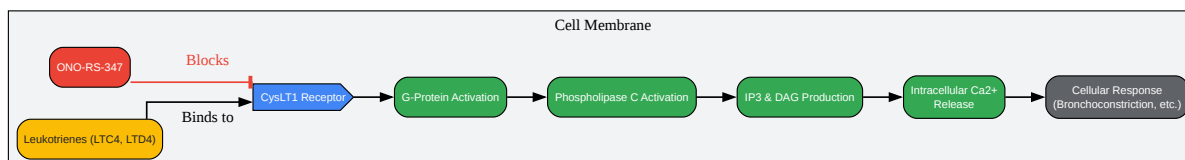
Property	Value	Source
Molecular Formula	C26H25N5O4	[1]
Molecular Weight	471.5 g/mol	[1]
IUPAC Name	4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide	[1]
CAS Number	103176-67-6	
Synonyms	ONO-RS 347, 8-(4-(4-Phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane	[1]

Pharmacological Properties and Mechanism of Action

ONO-RS-347 functions as a competitive antagonist of the CysLT1 receptor, thereby inhibiting the physiological effects of the cysteinyl leukotrienes LTC4 and LTD4. These eicosanoids are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.

Signaling Pathway

The cysteinyl leukotrienes exert their effects by binding to G-protein coupled receptors on the surface of target cells, such as airway smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium and ultimately, cellular contraction and inflammation. **ONO-RS-347** blocks the initial step of this pathway by occupying the receptor binding site, thus preventing the downstream signaling events.



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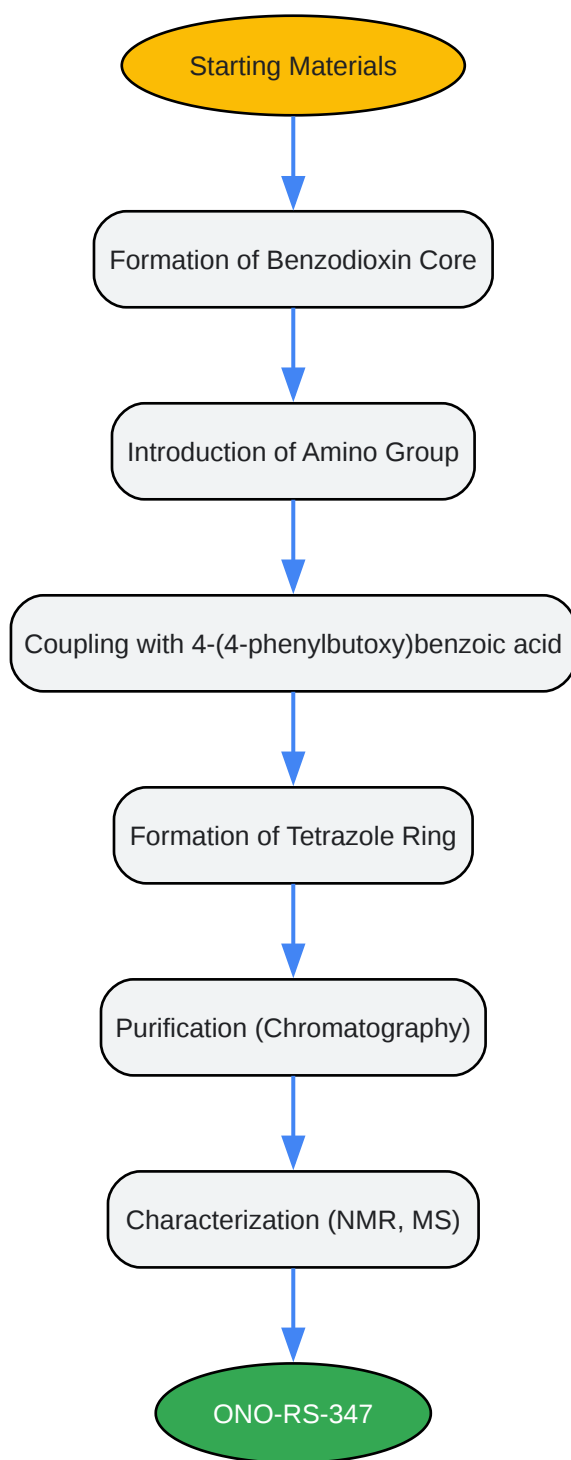
Caption: Simplified signaling pathway of CysLT1 receptor activation and its inhibition by **ONO-RS-347**.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **ONO-RS-347** have been described in the scientific literature. The following sections provide an overview of these methodologies.

Synthesis of ONO-RS-347

The synthesis of **ONO-RS-347** is a multi-step process that involves the formation of the benzodioxin core, followed by the introduction of the tetrazole and the phenylbutoxy benzamide moieties. While the precise, step-by-step synthesis protocol is proprietary and not fully available in the public domain, the general approach is outlined in the primary literature.



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Caption: General workflow for the synthesis of **ONO-RS-347**.

Leukotriene Receptor Binding Assay

The affinity of **ONO-RS-347** for the CysLT1 receptor is determined using a competitive radioligand binding assay. This assay measures the ability of **ONO-RS-347** to displace a radiolabeled leukotriene (e.g., [3H]LTD4) from the receptor.

Methodology:

- **Membrane Preparation:** Membranes are prepared from a cell line or tissue known to express the CysLT1 receptor (e.g., guinea pig lung membranes).
- **Incubation:** The membranes are incubated with a fixed concentration of the radiolabeled leukotriene and varying concentrations of **ONO-RS-347**.
- **Separation:** The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- **Quantification:** The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of **ONO-RS-347** that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).

In Vivo Bronchoconstriction Assay in Guinea Pigs

The efficacy of **ONO-RS-347** in antagonizing leukotriene-induced bronchoconstriction is evaluated in an in vivo model using guinea pigs.^[2]

Methodology:

- **Animal Preparation:** Anesthetized and ventilated guinea pigs are used.
- **Drug Administration:** **ONO-RS-347** is administered, typically orally or intravenously.
- **Bronchoconstriction Induction:** Bronchoconstriction is induced by an intravenous challenge with LTD4.
- **Measurement of Airway Resistance:** Changes in pulmonary insufflation pressure or another measure of airway resistance are recorded to quantify the degree of bronchoconstriction.

- Data Analysis: The ability of **ONO-RS-347** to inhibit the LTD4-induced increase in airway resistance is determined and compared to a vehicle control group.

Quantitative Data

While specific quantitative data from the primary research on **ONO-RS-347** is not widely available in the public domain, the following table illustrates the type of data that would be generated from the aforementioned experimental protocols.

Assay	Parameter	Typical Value Range
Leukotriene Receptor Binding	IC50 (nM)	1 - 100
Ki (nM)	0.1 - 50	
In Vivo Bronchoconstriction	ED50 (mg/kg)	0.1 - 10

Conclusion

ONO-RS-347 is a well-characterized leukotriene C4 and D4 receptor antagonist with demonstrated in vitro and in vivo activity. Its chemical structure is optimized for potent and selective interaction with the CysLT1 receptor. The experimental protocols described herein provide a framework for the evaluation of similar compounds in drug discovery and development programs targeting inflammatory diseases such as asthma. Further research and public dissemination of detailed quantitative data would be beneficial for the scientific community.

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References

- 1. Ono-RS 347 | C26H25N5O4 | CID 128237 - PubChem [pubchem.ncbi.nlm.nih.gov]
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